molecular formula C22H17ClN2O2 B3537369 N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-phenylpropanamide

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-phenylpropanamide

Cat. No.: B3537369
M. Wt: 376.8 g/mol
InChI Key: FFGMTJCIMPKPAS-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-phenylpropanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring fused with a chlorophenyl group and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-phenylpropanamide typically involves the following steps:

  • Formation of Benzoxazole Ring: : The benzoxazole ring is synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 2-chlorobenzoic acid, under acidic conditions. This reaction is often carried out in the presence of a dehydrating agent like polyphosphoric acid or phosphorus oxychloride.

  • Attachment of Phenylpropanamide Moiety: : The benzoxazole intermediate is then reacted with 3-phenylpropanoic acid or its derivatives. This step usually involves the formation of an amide bond, which can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale synthesis often requires the use of continuous flow reactors to ensure consistent quality and yield. Additionally, the use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenylpropanamide moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the amide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.

  • Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions. Reagents like sodium methoxide (NaOCH₃) can replace the chlorine atom with a methoxy group.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether.

    Substitution: NaOCH₃ in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Methoxy-substituted derivatives.

Scientific Research Applications

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-phenylpropanamide has been explored for various scientific research applications:

  • Medicinal Chemistry: : This compound has shown potential as a pharmacophore in the design of new drugs. Its benzoxazole core is known for its antimicrobial, anti-inflammatory, and anticancer properties.

  • Biology: : In biological studies, it has been used as a probe to investigate enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

  • Materials Science: : The compound’s unique structural features make it a candidate for the development of organic semiconductors and light-emitting materials.

  • Pharmacology: : It has been studied for its potential effects on various biological pathways, including those involved in neurodegenerative diseases and metabolic disorders.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-phenylpropanamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways.

    Pathway Interference: By modulating key signaling pathways, the compound can alter cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide
  • N-(4-amino-2-chlorophenyl)phthalimide

Uniqueness

Compared to similar compounds, N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-phenylpropanamide stands out due to its specific substitution pattern and the presence of the phenylpropanamide moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2/c23-18-9-5-4-8-17(18)22-25-19-14-16(11-12-20(19)27-22)24-21(26)13-10-15-6-2-1-3-7-15/h1-9,11-12,14H,10,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGMTJCIMPKPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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